Tert-Butyl 6-bromobenzofuran-2-carboxylate is an organic compound characterized by its unique benzofuran structure, which incorporates a bromine atom at the 6-position and a tert-butyl ester at the carboxylic acid functionality. The molecular formula of this compound is , and it has a molecular weight of approximately 269.09 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of tert-butyl 6-bromobenzofuran-2-carboxylate can be achieved through several methods:
Tert-Butyl 6-bromobenzofuran-2-carboxylate has potential applications in:
Interaction studies involving tert-butyl 6-bromobenzofuran-2-carboxylate are essential for understanding its pharmacological potential. Investigations typically focus on:
Several compounds share structural similarities with tert-butyl 6-bromobenzofuran-2-carboxylate. These include:
Compound Name | Structure Features | Similarity Index |
---|---|---|
Ethyl (5-bromobenzofuran)-2-carboxylate | Bromine at 5-position | 0.96 |
5-Bromobenzofuran-2-carboxylic acid | Carboxylic acid instead of ester | 0.95 |
5-Bromo-6-methoxybenzofuran-2-carboxylic acid | Methoxy group at the 6-position | 0.92 |
7-Bromobenzofuran-2-carboxylic acid | Bromine at the 7-position | 0.92 |
Methyl 6-methylbenzofuran-2-carboxylate | Methyl substitution at the 6-position | 0.84 |
These compounds highlight the versatility of benzofuran derivatives while emphasizing the unique position of tert-butyl 6-bromobenzofuran-2-carboxylate due to its specific functional groups and potential reactivity patterns.